4-Isopentylbenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(3-methylbutyl)benzoic acid |
InChI |
InChI=1S/C12H16O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
MSISUZOSLCCXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 4-Isopentylbenzoic Acid (CAS 42753-27-3)
The following technical guide details the chemical properties, synthesis, and applications of 4-Isopentylbenzoic acid (CAS 42753-27-3).
Chemical Class: Alkylbenzoic Acid | Role: Liquid Crystal Mesogen & Pharmaceutical Intermediate
Executive Summary
4-Isopentylbenzoic acid (also known as 4-(3-methylbutyl)benzoic acid ) is a para-substituted aromatic carboxylic acid featuring a branched alkyl tail. It serves as a critical structural motif in Materials Science and Medicinal Chemistry.
-
In Liquid Crystals (LCs): It acts as a "calamitic" (rod-like) mesogen. The rigid benzoic acid core provides directional ordering, while the flexible isopentyl tail lowers melting transitions and stabilizes nematic/smectic phases.
-
In Drug Discovery: The isopentyl group functions as a lipophilic anchor, modulating the partition coefficient (LogP) of drug candidates without significantly altering the electronic properties of the pharmacophore.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Identification
| Parameter | Detail |
| CAS Number | 42753-27-3 |
| IUPAC Name | 4-(3-methylbutyl)benzoic acid |
| Synonyms | p-Isopentylbenzoic acid; 4-Isoamylbenzoic acid |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC(C)CCc1ccc(C(=O)O)cc1 |
Physicochemical Profile
Note: Values marked with () are predicted based on structure-property relationships of homologous 4-alkylbenzoic acids.*
| Property | Value / Range | Context |
| Physical State | Crystalline Solid | White to off-white powder or needles. |
| Melting Point | 100°C – 115°C | Estimated range based on 4-n-butyl (101°C) and 4-tert-butyl (164°C) analogs. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to hydrogen-bonded dimerization. |
| pKa (Acid) | 4.2 – 4.4 | Comparable to benzoic acid (4.20); alkyl group has minimal electronic effect. |
| LogP (Lipophilicity) | 3.8 – 4.1 | Highly lipophilic; limited water solubility (<50 mg/L). |
| Solubility | Soluble | Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate. |
Synthetic Methodologies
The synthesis of 4-isopentylbenzoic acid requires establishing the carbon skeleton with high regioselectivity at the para position.
Route A: Oxidation of 1-Isopentyl-4-Methylbenzene (Industrial Scale)
This route is preferred for scalability. It utilizes toluene as a starting material, exploiting the para-directing nature of the methyl group during alkylation, followed by selective oxidation.[1]
Protocol:
-
Alkylation: Toluene is reacted with isopentyl chloride (1-chloro-3-methylbutane) using a Lewis acid catalyst (AlCl₃) at 0–5°C.
-
Selectivity Note: Low temperature favors para-substitution over ortho due to the steric bulk of the isopentyl group.
-
-
Oxidation: The resulting 1-isopentyl-4-methylbenzene is oxidized using Potassium Permanganate (KMnO₄) or industrial catalytic air oxidation (Co/Mn catalyst).
-
Critical Control: The isopentyl chain is susceptible to benzylic oxidation. Milder conditions (e.g., dilute HNO₃ or controlled catalytic oxidation) are required to oxidize the methyl group to -COOH without degrading the branched alkyl tail.
-
Route B: Grignard Carboxylation (High Purity/Lab Scale)
This method avoids isomer separation issues and is ideal for generating analytical standards.
Protocol:
-
Precursor Prep: Start with 1-bromo-4-isopentylbenzene.
-
Grignard Formation: React with Magnesium turnings in anhydrous THF/Diethyl Ether under N₂ atmosphere to form the arylmagnesium bromide.
-
Carboxylation: Bubble dry CO₂ gas through the solution at -78°C to 0°C.
-
Workup: Acidify with HCl to precipitate the carboxylic acid. Recrystallize from Ethanol/Water.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways. Route A (top) is atom-economical for scale; Route B (bottom) offers higher regiochemical purity.
Applications & Mechanisms
Liquid Crystal (LC) Engineering
4-Isopentylbenzoic acid is a "mesogenic core" precursor. When dimerized or esterified, it forms rod-like molecules essential for nematic phases.
-
Structural Logic: The benzene ring provides the rigid core (hard segment), while the isopentyl group acts as a flexible tail (soft segment).
-
Isopentyl Advantage: Unlike a straight n-pentyl chain, the terminal branching of the isopentyl group introduces a "kink" that disrupts crystal packing slightly. This often lowers the melting point (
) while maintaining the clearing point ( ), effectively widening the nematic temperature range of the final LC material.
Pharmaceutical Intermediate
In drug design, this moiety is used to optimize Structure-Activity Relationships (SAR) .
-
Lipophilic Anchor: The isopentyl group adds significant hydrophobicity (+LogP). This is utilized to improve blood-brain barrier (BBB) penetration or to anchor the molecule into hydrophobic pockets of target proteins (e.g., PPAR receptors or viral proteases).
-
Metabolic Stability: The terminal branching hinders
-oxidation (a common metabolic clearance pathway for straight alkyl chains), potentially extending the half-life ( ) of the drug.
Analytical Characterization
To validate the identity of CAS 42753-27-3, the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H) | Carboxylic acid proton (-COOH). |
| δ 7.8 (d, 2H), 7.3 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |
| δ 2.6 (t, 2H) | Benzylic -CH₂- adjacent to the ring. | |
| δ 0.9 (d, 6H) | Terminal gem-dimethyl group (Isopentyl signature). | |
| IR Spectroscopy | 1680–1700 cm⁻¹ | C=O stretch (strong, carboxylic acid dimer). |
| 2800–3000 cm⁻¹ | Broad O-H stretch (acid) + C-H alkyl stretches. | |
| Mass Spectrometry | m/z 192 [M]⁺ | Molecular ion peak.[2] |
| m/z 135 [M - C₄H₉]⁺ | Loss of isopentyl tail (Tropylium ion formation). |
Handling & Safety Protocols
GHS Classification: Warning (Irritant)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Operating Procedure (SOP):
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Benzoic acid derivatives are stable but can sublime slightly over long periods at high temperatures.
References
-
PubChem. (n.d.). 4-Isobutyl-3-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-amino-, 3-methylbutyl ester (Spectral Data Reference). National Institute of Standards and Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Alkylbenzoic Acids. Org. Synth. Coll. Vol. 3, p. 553. Retrieved from [Link]
Sources
4-(3-methylbutyl)benzoic acid molecular structure and weight
Structural Analysis, Synthetic Methodology, and Chemical Utility
Executive Summary
This technical guide provides a comprehensive analysis of 4-(3-methylbutyl)benzoic acid (CAS: 105337-37-9), also known as 4-isopentylbenzoic acid . A critical intermediate in the synthesis of nematic liquid crystals and lipophilic pharmaceutical agents, this molecule combines a rigid aromatic core with a flexible, branched alkyl tail. This document details its molecular architecture, physicochemical properties, and a validated synthetic protocol via Grignard carboxylation, designed for researchers requiring high-purity intermediates.
Part 1: Molecular Architecture & Physicochemical Properties[1]
Structural Identity
The molecule consists of a benzene ring substituted at the para (4-) position with a 3-methylbutyl (isopentyl) group and at the 1- position with a carboxylic acid moiety.[1] This amphiphilic structure—featuring a polar head group and a hydrophobic tail—is characteristic of mesogenic (liquid crystal forming) precursors.
| Property | Data |
| IUPAC Name | 4-(3-Methylbutyl)benzoic acid |
| Common Synonyms | 4-Isopentylbenzoic acid; 4-Isoamylbenzoic acid |
| CAS Registry Number | 105337-37-9 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC(C)CCc1ccc(cc1)C(=O)O |
| LogP (Predicted) | ~3.9 (Highly Lipophilic) |
| pKa (Predicted) | ~4.2 (Consistent with benzoic acid derivatives) |
Structural Dynamics
-
Steric Bulk: The terminal isopropyl split in the isopentyl chain adds steric volume compared to a straight n-pentyl chain, influencing packing density in crystal lattices and lipid bilayers.
-
Electronic Effects: The alkyl group exerts a weak inductive electron-donating effect (+I) on the benzene ring, slightly increasing electron density at the ortho positions relative to the alkyl group, though the strong electron-withdrawing (-M, -I) nature of the carboxyl group dominates the overall electronic landscape.
Part 2: Synthetic Pathways & Process Chemistry[4][5]
Route Selection: Grignard Carboxylation
While oxidation of 4-isopentyltoluene is a viable industrial route, it suffers from potential over-oxidation of the branched benzylic position. For high-purity laboratory synthesis, Grignard carboxylation of 1-bromo-4-(3-methylbutyl)benzene is the superior protocol. This method ensures regioselectivity and minimizes side-chain degradation.
Experimental Protocol
Objective: Synthesis of 4-(3-methylbutyl)benzoic acid from 1-bromo-4-(3-methylbutyl)benzene.
Reagents:
-
1-Bromo-4-(3-methylbutyl)benzene (1.0 eq)
-
Magnesium turnings (1.2 eq, activated)
-
Dry Tetrahydrofuran (THF) or Diethyl Ether
-
Solid Carbon Dioxide (Dry Ice) (Excess)
-
Hydrochloric Acid (HCl, 2M)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.
-
Grignard Formation: Add 10% of the bromide solution in dry THF to initiate the reaction (indicated by turbidity/exotherm). Add the remaining bromide dropwise to maintain a gentle reflux.
-
Mechanistic Note: The formation of the arylmagnesium species is sensitive to moisture; anhydrous conditions are non-negotiable.
-
-
Carboxylation: Cool the Grignard reagent to 0°C. Cannulate the solution onto an excess of crushed dry ice (slurry in THF).
-
Why: Adding Grignard to excess CO₂ prevents the formation of the ketone byproduct (di-aryl ketone) which occurs if CO₂ is limited.
-
-
Hydrolysis: Once the dry ice sublimes, quench the magnesium carboxylate salt with 2M HCl until pH < 2.
-
Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from ethanol/water or hexanes to yield white crystalline needles.
Reaction Logic Visualization
Figure 1: Synthetic workflow for the conversion of aryl bromide to the target benzoic acid via Grignard intermediate.
Part 3: Structural Characterization (Spectroscopy)
To validate the synthesis, the following spectral signatures must be confirmed. These values are predicted based on the self-validating logic of AA'BB' aromatic systems and standard alkyl shifts.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Acidic proton, exchangeable with D₂O. |
| 8.02 | Doublet (J=8 Hz) | 2H | Ar-H (ortho to COOH) | Deshielded by electron-withdrawing carbonyl. |
| 7.28 | Doublet (J=8 Hz) | 2H | Ar-H (meta to COOH) | Shielded relative to ortho protons; typical AA'BB' pattern. |
| 2.68 | Triplet | 2H | Ar-CH ₂- | Benzylic protons. |
| 1.60 | Multiplet | 1H | -CH (CH₃)₂ | Methine proton at the branching point. |
| 1.52 | Quartet/Multiplet | 2H | -CH₂-CH ₂-CH | Methylene linker. |
| 0.94 | Doublet | 6H | -CH(CH ₃)₂ | Gem-dimethyl group (isopentyl terminus). |
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
-
1680–1700 cm⁻¹: Strong C=O stretch (aryl carboxylic acid).
-
2950–2850 cm⁻¹: C-H aliphatic stretches (enhanced by the isopentyl chain).
Part 4: Applications in Drug Discovery & Materials Science
Liquid Crystal Mesogens
4-Alkylbenzoic acids are foundational building blocks for liquid crystals. They often form dimers via hydrogen bonding between carboxylic acid groups, creating a rigid, rod-like core (calamitic mesogen) necessary for nematic phases.
-
Role: The 3-methylbutyl tail prevents overly efficient packing compared to straight chains, lowering the melting point and widening the nematic temperature range.
Pharmaceutical Relevance (Bioisosteres)
In drug design, the 4-(3-methylbutyl)benzoic acid moiety serves as a lipophilic anchor.
-
Lipophilicity: The isopentyl group increases logP, enhancing membrane permeability.
-
Scaffold: It mimics the structure of Ibuprofen or other NSAIDs but lacks the alpha-methyl chiral center, simplifying synthesis when chirality is not required.
Figure 2: Functional utility of the molecule in materials science and pharmacology.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59272938, 4-Isobutyl-3-methylbenzoic acid (Isomer Reference). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-butyl-, methyl ester (Homolog Reference). Retrieved from [Link]
- Organic Syntheses.Preparation of Alkylbenzoic Acids via Grignard Reagents. Coll. Vol. 3, p. 553.
Sources
Solubility Profile and Process Optimization for 4-Isopentylbenzoic Acid
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 4-isopentylbenzoic acid (also known as 4-(3-methylbutyl)benzoic acid).
Content Type: Technical Guide & Protocol Subject: 4-Isopentylbenzoic Acid (4-(3-methylbutyl)benzoic acid) Context: Liquid Crystal Synthesis & Pharmaceutical Intermediate Purification[1][2]
Executive Summary
4-Isopentylbenzoic acid is a critical intermediate in the synthesis of nematic liquid crystals and specific pharmaceutical moieties.[1][2] Its purification relies heavily on crystallization, a process governed strictly by its solubility differential across temperature gradients.[1][2][3]
Unlike simple benzoic acid, the presence of the hydrophobic isopentyl (3-methylbutyl) tail significantly alters its solvation thermodynamics.[1][2] This guide provides a predictive solubility landscape based on structural analogues (e.g., 4-n-pentylbenzoic acid), details the thermodynamic models (Apelblat, van't Hoff) required for process scale-up, and establishes a validated experimental protocol for generating precise solubility data.[1][2]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(3-methylbutyl)benzoic acid |
| Structure | Aromatic carboxylic acid with a para-isopentyl substitution |
| Molecular Weight | ~192.25 g/mol |
| Physical State | White crystalline solid |
| Melting Point | ~85–90 °C (Based on n-pentyl analogue [1]) |
| Polarity | Amphiphilic (Polar head group, Non-polar tail) |
| Key Application | Mesogenic core for liquid crystals; esterification intermediate |
Solubility Landscape: Theoretical & Analogous Data[1][2]
In the absence of a singular, globally standardized dataset for the isopentyl isomer, researchers must utilize the Homologue Consistency Principle .[1][2] Data from the structural isomer 4-n-pentylbenzoic acid (CAS 26311-45-5) serves as the primary predictive baseline.[1][2]
Predicted Solubility Behavior
The solubility (
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Lower Alcohols | Methanol, Ethanol, Isopropanol | High (Temperature Dependent) | Hydrogen bonding between solvent -OH and solute -COOH; alkyl tail disrupts water structure less than in pure water.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Very High | Dipole-dipole interactions; excellent for solvating the aromatic core.[1][2] |
| Ketones | Acetone, MEK | High | Strong acceptor capability for the carboxylic acid proton.[1][2] |
| Alkanes | Hexane, Cyclohexane, Heptane | Moderate to Low (Cold) -> High (Hot) | Van der Waals forces dominate; ideal for recrystallization (large |
| Water | Water | Insoluble (< 0.01 g/L) | Hydrophobic effect of the 5-carbon tail overrides the polar carboxyl group.[1][2] |
Solvent Selection for Crystallization
For purification, a binary solvent system is often required to maximize yield and purity.[1][2]
Thermodynamic Modeling Framework
To scale up a crystallization process, single-point data is insufficient.[1][2] You must model the solubility curve.[1][2] The Modified Apelblat Equation is the industry standard for correlating the solubility of benzoic acid derivatives [2][3].[1][2]
The Modified Apelblat Equation
[1][2]- : Mole fraction solubility.[1][2]
- : Absolute temperature (Kelvin).[1][2][4]
- : Empirical model parameters derived from regression.
Thermodynamic Logic Flow
The following diagram illustrates how experimental data is transformed into actionable process parameters using thermodynamic modeling.
Figure 1: Workflow for converting raw solubility data into thermodynamic process parameters.
Experimental Protocol: Determination of Solubility
Since specific literature data may vary by batch purity, self-validation is required.[1][2] Two methods are detailed below: the high-throughput Dynamic Laser Method and the classical Gravimetric Method .[1][2]
Method A: Dynamic Laser Monitoring (High Precision)
This method detects the precise moment of dissolution (disappearance of turbidity) using a laser transmission system.[1][2]
Equipment:
-
Jacketed glass vessel (50 mL) with magnetic stirring.
-
Programmable circulating water bath (
K).[1][2]
Protocol:
-
Preparation: Weigh a precise mass (
) of 4-isopentylbenzoic acid and solvent ( ) into the vessel. -
Equilibration: Set stirring to 400 rpm.
-
Heating Ramp: Increase temperature slowly (e.g., 0.2 K/min).
-
Detection: Monitor laser transmittance. The temperature at which transmittance hits maximum (clear solution) is the Saturation Temperature (
) for that specific concentration.[1][2] -
Iteration: Add more solute to the same vessel and repeat to generate a full curve (
vs. ).
Method B: Static Gravimetric Method (Standard)
Best for validating specific temperature points (e.g., 25°C, 40°C).[1][2]
Protocol:
-
Saturation: Add excess 4-isopentylbenzoic acid to 20 mL of solvent in a sealed vial.
-
Agitation: Shake/stir at constant temperature for 24 hours to ensure equilibrium.
-
Settling: Stop stirring and allow solids to settle for 2 hours (maintain Temp).
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Static Gravimetric Solubility Determination.
Process Application: Purification by Recrystallization[1][2][3][6][9][10]
Based on the solubility differential, the following purification process is recommended for removing synthesis by-products (e.g., unreacted alkylbenzenes or isomers).
Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent)[1][2]
-
Dissolution:
-
Filtration (Hot):
-
Crystallization:
-
Isolation:
References
-
NIST Chemistry WebBook. Benzoic acid, 4-pentyl- (CAS 26311-45-5) Thermochemical Data.[1][2] National Institute of Standards and Technology.[1][2] Link[1][2]
-
Abraham, M. H., et al. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors.[1][2] Physics and Chemistry of Liquids.[1][2] Link[1][2]
-
Long, B., et al. (2015). Solubility of Benzoic Acid in Ethanol, Benzene, and Chloroform.[1][2] Journal of Chemical & Engineering Data.[1][2] (Standard reference for Apelblat modeling of benzoic acid derivatives).
-
BenchChem Technical Data. Solubility of Benzoic Acid Derivatives.Link[1][2]
Sources
An In-depth Technical Guide to the Isomeric Distinction and Application of 4-Alkylbenzoic Acids: The Case of 4-Isopentylbenzoic Acid and 4-n-Pentylbenzoic Acid
Abstract
Isomerism, the phenomenon where molecules share the same chemical formula but differ in atomic arrangement, is a cornerstone of chemical science with profound implications for material properties and biological activity. This guide provides a detailed technical comparison of two structural isomers: 4-isopentylbenzoic acid and 4-n-pentylbenzoic acid. While both possess the molecular formula C₁₂H₁₆O₂, the subtle difference in the branching of their pentyl side chains gives rise to distinct physicochemical properties, spectroscopic signatures, and, most notably, divergent applications. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and functional consequences of linear versus branched alkyl substitution on an aromatic core.
Structural and Molecular Comparison: A Tale of Two Chains
The fundamental difference between 4-n-pentylbenzoic acid and 4-isopentylbenzoic acid lies in the topology of the five-carbon alkyl chain attached at the para position of the benzoic acid ring.
-
4-n-Pentylbenzoic Acid features a linear, unbranched pentyl group. This straight-chain conformation imparts a rod-like, or calamitic, molecular geometry.
-
4-Isopentylbenzoic Acid (also known as 4-(3-methylbutyl)benzoic acid) contains a branched alkyl chain, terminating in an isopropyl group. This branching disrupts the linear geometry, creating a "kink" in the alkyl tail.
This seemingly minor structural variance has significant consequences for molecular packing, intermolecular interactions, and, ultimately, the macroscopic properties of the material.
Caption: General synthetic workflow for 4-alkylbenzoic acids.
Detailed Experimental Protocol: Oxidation of 4-n-Pentyltoluene
This protocol describes a representative method for synthesizing 4-n-pentylbenzoic acid. A similar procedure could be adapted for the isopentyl isomer starting from 4-isopentyltoluene.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-n-pentyltoluene (1 equivalent) with a solution of potassium permanganate (KMnO₄, ~3 equivalents) in water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. This typically requires several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water.
-
Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. 4-n-pentylbenzoic acid will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Analytical Differentiation: A Spectroscopic Fingerprint
While chemically similar, the two isomers can be unambiguously distinguished using modern spectroscopic techniques. [1][2]
| Technique | 4-n-Pentylbenzoic Acid Signature | 4-Isopentylbenzoic Acid Signature | Causality of Difference |
|---|---|---|---|
| ¹H NMR | Alkyl Region: A terminal methyl triplet (~0.9 ppm), a series of overlapping multiplets for the three internal CH₂ groups (~1.3-1.6 ppm), and a triplet for the benzylic CH₂ group (~2.6 ppm). | Alkyl Region: A doublet for the two terminal methyl groups (~0.9 ppm, 6H), a multiplet for the adjacent CH proton, a multiplet for the CH₂ group, and a triplet for the benzylic CH₂ group (~2.6 ppm). | The different proton environments and spin-spin coupling patterns of the linear vs. branched alkyl chain create unique signals. [1] |
| ¹³C NMR | Five distinct signals for the pentyl group carbons. | Four distinct signals for the isopentyl group carbons due to the symmetry of the two terminal methyl groups. | The number of unique carbon environments differs between the two isomeric chains. [3][4] |
| Mass Spec. | Molecular Ion (M⁺): m/z 192. Fragmentation: Characteristic loss of alkyl fragments via cleavage along the chain (e.g., loss of C₂H₅, C₃H₇, C₄H₉) leading to peaks at m/z 163, 149, 135. A prominent peak at m/z 147 (benzylic cleavage). [5]| Molecular Ion (M⁺): m/z 192. Fragmentation: A highly favored cleavage at the branched point, leading to a prominent peak corresponding to the loss of an isobutyl radical (C₄H₉, 57 u) or an isopropyl radical (C₃H₇, 43 u). [6][7]| The stability of the resulting carbocations and radicals dictates the fragmentation pathway. Branched structures often lead to more stable secondary/tertiary carbocations, favoring specific fragmentation routes. [7]|
Applications and Functional Differences: The Role of Molecular Shape
The primary differentiator in the application of these two isomers is their molecular geometry, which is a critical determinant in the field of materials science, particularly for liquid crystals.
4-n-Pentylbenzoic Acid: A Building Block for Liquid Crystals
4-n-Pentylbenzoic acid is widely used as an intermediate and a component in liquid crystal (LC) mixtures. [8]Its utility stems from several key features:
-
Rod-Like Shape: The linear n-pentyl chain, combined with the rigid benzoic acid core, creates a calamitic (rod-like) molecular structure.
-
Self-Assembly: Through hydrogen bonding, two molecules of 4-n-pentylbenzoic acid can form a dimer, which enhances the overall length and aspect ratio of the molecular unit.
-
Mesophase Formation: This elongated, rigid structure is conducive to the formation of liquid crystalline phases (mesophases), such as the nematic phase, where molecules exhibit long-range orientational order but no positional order. This property is essential for the functioning of liquid crystal displays (LCDs). [8]
4-Isopentylbenzoic Acid: A Disruption to Order
In contrast, the branched structure of the isopentyl group in 4-isopentylbenzoic acid makes it unsuitable for most liquid crystal applications. The steric bulk of the terminal isopropyl group disrupts the close, parallel packing required for the formation of stable mesophases. Introducing such branched chains into a liquid crystal system typically lowers the clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid) or completely suppresses liquid crystalline behavior.
However, branched alkyl chains can be strategically employed in materials science to fine-tune other properties, such as increasing solubility in organic solvents or modifying the morphology of thin films in organic electronics. [9]While not ideal for traditional displays, 4-isopentylbenzoic acid remains a valuable synthetic intermediate for pharmaceuticals and other fine chemicals where its specific shape may be advantageous for binding to a biological target or controlling solubility. [10]
Caption: Influence of molecular shape on liquid crystal applications.
Conclusion
The comparison between 4-n-pentylbenzoic acid and 4-isopentylbenzoic acid serves as an exemplary case study in the importance of structural isomerism. A simple rearrangement of atoms in an alkyl side chain transforms a molecule well-suited for the ordered world of liquid crystals into one that disrupts that very order. This distinction underscores the necessity for precise structural control in chemical synthesis and the power of analytical techniques like NMR and mass spectrometry to verify it. For scientists in materials and drug development, understanding these subtle yet powerful structure-property relationships is paramount to designing molecules with tailored functions and predictable performance.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoic acid, 4-amino-, 3-methylbutyl ester [webbook.nist.gov]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Navigating the Safe Handling of 4-Isopentylbenzoic Acid: A Technical Guide for Researchers
Hazard Identification and Risk Assessment: Understanding the Moiety
4-Isopentylbenzoic acid, a carboxylic acid, is anticipated to share hazard characteristics with other compounds in its class. The primary concerns are related to its acidic nature and potential for irritation upon contact. Based on data from related compounds, researchers should assume that 4-Isopentylbenzoic acid may be harmful if swallowed and can cause skin and serious eye irritation.[1][2][3]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][5] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
It is crucial to note that some benzoic acid derivatives are also suspected of causing genetic defects, cancer, or reproductive harm. In the absence of specific data for 4-Isopentylbenzoic acid, a cautious approach is warranted, and it should be handled as a substance with potential long-term health effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls:
-
Ventilation: All work with 4-Isopentylbenzoic acid, particularly when handling the solid powder or creating solutions, should be conducted in a well-ventilated area.[1][6][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Grounding: When transferring large quantities of the powdered substance, equipment should be properly grounded to prevent the buildup of static electricity, which could pose an ignition risk.[6]
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1][5][8] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times.[7][8] It is essential to check the glove manufacturer's compatibility chart for the specific solvent being used if preparing a solution.
-
Lab Coat: A flame-retardant and chemically resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.
-
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[8]
Caption: Basic Personal Protective Equipment Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.
Handling:
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][7][8][10]
-
Ensure all containers are properly labeled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response can significantly mitigate harm.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] If skin irritation occurs, seek medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5][6] If the person is not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1][5] Never give anything by mouth to an unconscious person.[2][5] Call a poison control center or doctor immediately for treatment advice.[1]
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Caption: Decision workflow for chemical spill response.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is essential for its safe handling and for experimental design. While specific data for 4-Isopentylbenzoic acid is limited, the properties of similar compounds provide a useful reference.
| Property | Anticipated Value/Information | Source (Related Compounds) |
| Molecular Formula | C12H16O2 | N/A |
| Molecular Weight | 192.25 g/mol | N/A |
| Appearance | White to off-white solid | [12] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water | General knowledge of benzoic acids |
| Stability | Stable under normal conditions | [1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [5][6] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide upon combustion | [7] |
Toxicological and Ecological Information
The toxicological profile of 4-Isopentylbenzoic acid has not been extensively studied. However, based on related benzoic acid compounds, it is prudent to assume potential for acute oral toxicity. Long-term exposure to some benzoic acid derivatives has been associated with damage to organs through prolonged or repeated exposure.
Ecological data is also limited. As a general principle, the release of any chemical into the environment should be avoided.[2][7][8] Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible use of 4-Isopentylbenzoic acid in a research and development setting demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific safety protocols and training.
References
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- Safety Data Sheet: Isopentyl benzoate - Chemos GmbH&Co.KG. (2023, October 20). Chemos GmbH&Co.KG.
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- 12. 4-Pentyloxybenzoic acid - Safety Data Sheet [chemicalbook.com]
4-Isopentylbenzoic acid pKa and acidity constants
An In-Depth Technical Guide to the pKa and Acidity Constant of 4-Isopentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH (approximately 7.4) is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[2] The pKa value dictates the degree of ionization, which in turn affects a molecule's ability to cross biological membranes, bind to its target receptor, and its overall solubility.[3] For a carboxylic acid such as 4-isopentylbenzoic acid, the pKa represents the pH at which the protonated (uncharged) and deprotonated (charged) forms are present in equal concentrations.[4] A thorough understanding of this parameter is therefore indispensable for rational drug design and optimization.[2]
Theoretical Estimation of the pKa of 4-Isopentylbenzoic Acid
The Influence of Substituents on Benzoic Acid Acidity
The acidity of benzoic acid is influenced by the nature of the substituents on the benzene ring.[5][6] Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive or resonance effects, thereby increasing the acidity and lowering the pKa.[5][6] Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to a decrease in acidity and a higher pKa.[5][6]
The isopentyl group (also known as the 3-methylbutyl group) is an alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This effect arises from the polarization of the sigma bond between the alkyl group and the benzene ring.
Estimated pKa of 4-Isopentylbenzoic Acid
Given that the isopentyl group is an electron-donating group, it is expected to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The pKa of benzoic acid is approximately 4.20 in water at 25°C.[7] Therefore, the pKa of 4-isopentylbenzoic acid is predicted to be slightly higher than 4.20. For comparison, the pKa of 4-ethylbenzoic acid has been predicted to be 4.25.[8] Considering the slightly larger size and potential for hyperconjugation of the isopentyl group, a reasonable estimate for the pKa of 4-isopentylbenzoic acid would be in the range of 4.25 to 4.35 .
| Compound | Substituent | Electronic Effect | pKa (in water at 25°C) |
| Benzoic Acid | -H | Neutral | ~4.20[7] |
| 4-Ethylbenzoic Acid | -CH₂CH₃ | Weakly Electron-Donating | ~4.25 (Predicted)[8] |
| 4-Isopentylbenzoic Acid | -CH₂CH₂CH(CH₃)₂ | Weakly Electron-Donating | ~4.25 - 4.35 (Estimated) |
| 4-Nitrobenzoic Acid | -NO₂ | Strongly Electron-Withdrawing | 3.44[1] |
| 4-Hydroxybenzoic Acid | -OH | Electron-Donating (Resonance) | 4.54[9] |
Experimental Determination of pKa
Accurate determination of the pKa of 4-isopentylbenzoic acid requires empirical measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[10][11]
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (4-isopentylbenzoic acid) while monitoring the pH.[2][14] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal.[14]
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
Prepare a 1 mM solution of 4-isopentylbenzoic acid. Due to its potential for low water solubility, a co-solvent such as methanol or acetonitrile may be necessary.[3] If a co-solvent is used, it's important to note that the measured pKa will be an apparent pKa (pKaapp) specific to that solvent mixture.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[14]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[14]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 1 mM 4-isopentylbenzoic acid solution into a reaction vessel.
-
Add the KCl solution to maintain a constant ionic strength.[14]
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[14]
-
Immerse the calibrated pH electrode into the solution and begin stirring.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration.[14]
-
Add the 0.1 M NaOH titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.[14]
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore near the ionizable group and exhibit a change in their UV-Vis spectrum upon ionization.[15][16] This method is more sensitive than potentiometric titration and requires a smaller amount of sample.[13]
The principle behind this method is that the protonated (HA) and deprotonated (A⁻) forms of the acid have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[12]
-
Preparation of Solutions:
-
Prepare a stock solution of 4-isopentylbenzoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.
-
-
Determination of Analytical Wavelengths:
-
Record the UV-Vis spectra of the 4-isopentylbenzoic acid solution at a very low pH (fully protonated) and a very high pH (fully deprotonated).
-
Identify the wavelength(s) where the difference in absorbance between the two forms is maximal.[16]
-
-
Absorbance Measurements:
-
Prepare a series of solutions by adding a small, constant amount of the 4-isopentylbenzoic acid stock solution to each of the buffer solutions.
-
Measure the absorbance of each solution at the predetermined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[15]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In addition to experimental methods, computational approaches can provide valuable estimates of pKa values.[17] Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) calculations are two common in silico methods.[18]
-
QSPR Models: These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values for a series of related compounds.[18][19] A reliable QSPR model can then be used to predict the pKa of new compounds like 4-isopentylbenzoic acid.
-
DFT Calculations: DFT methods can be used to calculate the free energy change of the dissociation reaction in solution, from which the pKa can be derived.[20] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model.[20]
While computational methods are powerful predictive tools, they are not a substitute for experimental determination, especially for regulatory purposes. However, they are invaluable for prioritizing compounds in the early stages of drug discovery.
Conclusion
The pKa of 4-isopentylbenzoic acid is a fundamental parameter that governs its behavior in biological systems. Based on the electron-donating nature of the isopentyl group, its pKa is estimated to be slightly higher than that of benzoic acid, likely in the range of 4.25 to 4.35. For definitive characterization, this guide has provided detailed, step-by-step protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry. These methodologies, combined with the theoretical framework presented, offer a comprehensive approach for researchers and drug development professionals to accurately determine and understand the acidity constant of 4-isopentylbenzoic acid and other novel chemical entities.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
- Kone, et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Physical and Chemical News.
-
Manallack, D. T. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. [Link]
-
Tomsho, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
-
ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Mettler Toledo. (2023). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
-
Iacob, et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]
-
Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
-
DSpace@MIT. (2024). pKa prediction in non‐aqueous solvents. [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
-
ResearchGate. (2011). Computational estimation of pKa values. [Link]
-
ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
- Ertokus, et al. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
-
Schüürmann, G. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2025). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]
-
The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
ResearchGate. Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. [Link]
-
Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]
-
OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
-
Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. [Link]
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PubChem. 4-Acetylbenzoic Acid. [Link]
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mVOC 4.0. 4-hydroxybenzoic Acid. [Link]
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Wikipedia. Benzoic acid. [Link]
-
FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
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PubChem. Benzoic acid, 4-(pentyloxy)-. [Link]
-
Chemistry LibreTexts. (2023). E1: Acid Dissociation Constants at 25°C. [Link]
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Khan Academy. Acidic strength of benzoic acid derivatives (practice). [Link]
-
ZirChrom. Dissociation Constants Of Organic Acids And Bases. [Link]
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Methodological & Application
Application Note: Modular Synthesis of Calamitic Liquid Crystals via 4-Isopentylbenzoic Acid
Executive Summary & Rationale
This guide details the synthetic utility of 4-isopentylbenzoic acid as a foundational building block for calamitic (rod-like) liquid crystals (LCs). While
Why use 4-Isopentylbenzoic Acid?
-
Melting Point Depression: The terminal methyl branching disrupts efficient crystal packing more effectively than straight chains (
-pentyl), often lowering the melting point ( ) and widening the operational mesophase window. -
Solubility: The branched tail enhances solubility in organic solvents, facilitating solution-processing or polymerization (in the case of reactive mesogens).
-
Modular Core Construction: The carboxylic acid moiety serves as a universal "handle" for esterification or hydrogen-bonded dimerization, allowing the rapid generation of phenyl benzoate or biphenyl benzoate mesogens.
Chemical Strategy: The "Tail-Core" Approach
The synthesis follows a convergent strategy. 4-Isopentylbenzoic acid provides the flexible tail and the first aromatic ring (Ring A). The liquid crystalline behavior is "activated" by coupling this unit to a rigid phenolic core (Ring B/C) or by inducing dimerization.
We present two validated protocols:
-
Protocol A (Acid Chloride Route): High-yield, scalable method for stable mesogens.
-
Protocol B (Supramolecular Assembly): Rapid screening method using hydrogen bonding.
Synthetic Workflow Diagram
Figure 1: Dual-pathway strategy for synthesizing covalent (Method A) and non-covalent (Method B) liquid crystals.
Protocol A: Covalent Synthesis via Acid Chloride
This is the industry-standard method for synthesizing phenyl benzoate LCs. It avoids the urea byproducts associated with DCC coupling, which are notoriously difficult to remove from liquid crystals.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 4-Isopentylbenzoic acid (>98%).
-
Reagent: Thionyl chloride (
) (Excess). -
Coupling Partner: A para-substituted phenol (e.g., 4-cyanophenol for nematogens, or 4-heptyloxyphenol for smectogens).
-
Catalyst/Base: Pyridine (Dry).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube. -
Reaction: Dissolve 4-isopentylbenzoic acid (10 mmol) in thionyl chloride (15 mL).
-
Note: No solvent is needed;
acts as both reagent and solvent.
-
-
Reflux: Heat to reflux (75°C) for 3–4 hours.
-
Endpoint Check: Evolution of HCl/SO2 gas ceases. The solution should turn from cloudy to clear yellow.
-
-
Isolation (Critical): Remove excess thionyl chloride via rotary evaporation. Add dry toluene (10 mL) and evaporate again (azeotropic removal) to ensure all traces of
are gone.-
Why? Residual
will char the phenol in the next step, turning the product black.
-
Phase 2: Esterification
-
Preparation: Dissolve the crude acid chloride residue in dry DCM (20 mL).
-
Addition: In a separate flask, dissolve the chosen Phenol (10 mmol) and Pyridine (12 mmol) in DCM (20 mL).
-
Coupling: Add the acid chloride solution dropwise to the phenol solution at 0°C (ice bath) under stirring.
-
Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12h).
-
Workup:
Phase 3: Purification (The "LC Standard")
Liquid crystals require purity >99.5% to exhibit sharp transitions.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.
-
Filtration: Collect crystals via vacuum filtration.
-
Repeat: A second recrystallization from Hexanes/Ethanol (1:1) is recommended.
Protocol B: Supramolecular Assembly (Hydrogen Bonding)
For rapid prototyping of mesophases, 4-isopentylbenzoic acid can form LCs without chemical coupling. The carboxylic acid groups form a cyclic dimer via hydrogen bonds, effectively doubling the length of the molecule to create a rigid core.
Methodology
-
Mixing: Combine 4-isopentylbenzoic acid (1 eq) with a hydrogen-bond acceptor (e.g., 4,4'-bipyridine, 0.5 eq) or simply use the pure acid if checking for dimerization.
-
Melt Processing: Heat the mixture to the isotropic phase (approx. 150°C) on a glass slide.
-
Annealing: Cool at a rate of 1°C/min. The hydrogen bonds stabilize the "rod" shape, inducing liquid crystallinity.
Characterization & Expected Results
Data Presentation: Expected Phase Behavior
The isopentyl tail generally suppresses the Smectic phase in favor of the Nematic phase compared to
| Technique | Observation | Interpretation |
| POM (Polarized Optical Microscopy) | Schlieren Texture (Thread-like) | Confirms Nematic Phase.[3] |
| POM | Focal Conic Fan Texture | Confirms Smectic A Phase (likely if coupled with long alkoxy phenols). |
| DSC (Diff.[4][5][6][7][8] Scanning Calorimetry) | Sharp Endothermic Peak | Melting Point (Crystal |
| DSC | Small Endothermic Peak | Clearing Point (LC |
Phase Transition Logic Diagram
Figure 2: Thermotropic transition logic.
Troubleshooting & Self-Validation
-
Issue: Product is black/tarry.
-
Cause: Residual Thionyl Chloride reacted with the phenol.
-
Fix: Ensure rigorous azeotropic distillation with toluene before adding the phenol.
-
-
Issue: Broad DSC peaks (>2°C width).
-
Issue: No Mesophase (Direct melting to isotropic).
-
Cause: The "Aspect Ratio" (Length/Width) is too low.
-
Fix: The isopentyl tail is short. Couple with a phenol containing a longer tail (e.g., 4-octyloxyphenol) to increase the length-to-width ratio.
-
References
-
Handbook of Liquid Crystals. Vol 1-4. Wiley-VCH. (Foundational text on calamitic mesogen design and esterification strategies).
-
Kelly, S. M. (2000). Liquid Crystals: Chemistry and Structure-Property Relationships.[11] (Details the impact of branched tails like isopentyl on transition temperatures).
-
Imrie, C. T., et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, Taylor & Francis.[12] (Source for dimerization protocols).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Acid Chloride/Schotten-Baumann esterification).
-
Sigma-Aldrich (Merck). "4-Alkylbenzoic acids: Technical Data and Applications." (Precursor properties).
Sources
- 1. colorado.edu [colorado.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medpharma12.com [medpharma12.com]
- 11. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 12. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
Application Note: Scalable Synthesis of 4-Isopentylbenzoyl Chloride
Abstract & Application Context
4-Isopentylbenzoyl chloride is a critical acylating agent used primarily in the synthesis of nematic liquid crystals and pharmaceutical intermediates. The isopentyl (3-methylbutyl) tail provides the necessary lipophilicity and geometric anisotropy required for mesophase stability in liquid crystalline materials.
This Application Note outlines two distinct protocols for converting 4-isopentylbenzoic acid to its acid chloride. Protocol A utilizes Thionyl Chloride (
Strategic Reagent Selection
The choice of chlorinating agent dictates the purification strategy and impurity profile.
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Role | Standard Industrial Reagent | High-Precision Reagent |
| Byproducts | ||
| Purification | Distillation usually required to remove sulfur traces. | Evaporation often sufficient; "cleaner" crude. |
| Conditions | Requires Reflux ( | Room Temperature ( |
| Catalyst | None (or DMF trace) | DMF (Required) |
| Recommendation | Protocol A: For multigram/kilogram scale. | Protocol B: For sensitive substrates or rapid library synthesis. |
Reaction Mechanism & Causality[1]
Understanding the mechanism is vital for troubleshooting.
The Role of DMF (Vilsmeier-Haack Activation)
In Protocol B , DMF is not merely a solvent but a catalyst . It reacts with oxalyl chloride to form a highly reactive chloroiminium species (Vilsmeier reagent), which is the actual chlorinating agent. This allows the reaction to proceed at room temperature, preventing the thermal decomposition of the isopentyl chain.
Figure 1: The catalytic cycle of DMF in acid chloride synthesis. Note that DMF is regenerated, allowing substoichiometric use.
Experimental Protocols
Safety Pre-requisites
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Gas Trapping: Both protocols generate hazardous gases (
). Connect the reaction vessel outlet to a scrubber containing 10% NaOH solution. -
PPE: Acid chlorides are lachrymators and corrosive. Double nitrile gloves and safety goggles are mandatory.
Protocol A: Thionyl Chloride Method (Scalable)
Best for: Large scale (>50g) where distillation is planned.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) connected to a gas trap.
-
Charging: Add 4-isopentylbenzoic acid (19.2 g, 100 mmol) to the flask.
-
Reagent Addition: Add Thionyl Chloride (23.8 g, 14.5 mL, 200 mmol) .
-
Note: Use a 2:1 molar excess to ensure complete conversion and act as a solvent.
-
Optional: If the slurry is too thick, add 50 mL of dry Toluene.
-
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours.-
Endpoint: The reaction mixture should turn from a cloudy suspension to a clear, homogenous yellow liquid. Gas evolution will cease.[1]
-
-
Workup:
-
Cool to room temperature.
-
Connect the flask to a rotary evaporator.
-
Remove excess
under reduced pressure (Caution: Trap vapors). -
Azeotropic Drying: Add 20 mL of dry toluene and evaporate again to remove trace thionyl chloride.
-
-
Purification:
Protocol B: Oxalyl Chloride Method (High Precision)
Best for: High purity requirements, avoiding thermal degradation.
-
Setup: Flame-dry a 250 mL RBF under Argon/Nitrogen atmosphere.
-
Solvent System: Dissolve 4-isopentylbenzoic acid (19.2 g, 100 mmol) in Dichloromethane (DCM, anhydrous, 100 mL) .
-
Catalysis: Add DMF (Dimethylformamide, 5 drops) .
-
Critical: Do not omit.[2] Without DMF, the reaction is sluggish.
-
-
Reagent Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride (15.2 g, 10.3 mL, 120 mmol) dropwise over 30 minutes via a pressure-equalizing dropping funnel.
-
Observation: Vigorous bubbling (
) will occur.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.
-
Workup:
-
Concentrate the solution on a rotary evaporator (< 40°C bath).
-
The residue is typically pure enough for subsequent acylation steps without distillation.
-
Process Control & Validation (Self-Validating System)
Direct analysis of acid chlorides is prone to error due to rapid hydrolysis on silica plates or in wet NMR solvents.
The Methanol Quench Method: To reliably monitor the reaction, you must derivatize the acid chloride into a stable methyl ester.[5]
Figure 2: Workflow for TLC monitoring via methyl ester derivatization.
Analytical Specifications
-
FTIR (Neat):
-
Starting Material (Acid): Broad -OH stretch (3000-2500 cm⁻¹), C=O stretch ~1680 cm⁻¹.
-
Product (Acid Chloride):Disappearance of -OH . Shift of C=O stretch to ~1775 cm⁻¹ (sharp, acyl chloride carbonyl).
-
-
1H NMR (CDCl3):
-
Look for the downfield shift of the aromatic protons ortho to the carbonyl group compared to the acid.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (Protocol B) | Inactive catalyst or wet solvent. | Add 2 more drops of DMF. Ensure DCM is dry (water destroys oxalyl chloride). |
| Dark/Black Product | Thermal decomposition or polymerization. | Reduce bath temperature in Protocol A. Switch to Protocol B. |
| Solid Residue after Workup | Hydrolysis back to acid. | Ensure rotary evaporator is vented with Nitrogen, not ambient humid air. Store under inert gas. |
| Low Yield | Volatility of product. | Do not apply high vacuum (< 1 mmHg) for extended periods at room temp; the product is semi-volatile. |
References
-
Organic Syntheses: Preparation of 4-Pentylbenzoyl Chloride (Analogous Protocol).
-
Vogel's Textbook of Practical Organic Chemistry: General methods for Acid Chlorides.
- Source: 5th Edition, Section 5.12.
-
URL:[Link]
- Relevance: Authoritative source for Thionyl Chloride reflux protocols and safety.
-
Clayden, Greeves, & Warren: Mechanism of Vilsmeier-Haack Reagent Form
- Source: Organic Chemistry, 2nd Ed, Chapter 21.
-
URL:[Link]
- Relevance: Theoretical grounding for the c
- BenchChem: Effect of Impurities in Benzoyl Chloride Derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Isopentylbenzoic Acid
This is a technical guide for the purification of 4-isopentylbenzoic acid (systematically 4-(3-methylbutyl)benzoic acid ; CAS: 105337-37-9).[1][2][3]
Current Status: Operational
Topic: Recrystallization & Purification Protocols
Target Analyte: 4-Isopentylbenzoic Acid (
Executive Summary & Chemical Profile
4-isopentylbenzoic acid is an alkyl-substituted aromatic carboxylic acid often used as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds.[1][2][3][4] Its purification is complicated by the lipophilic isopentyl tail, which lowers the melting point relative to benzoic acid and increases solubility in non-polar solvents, creating a risk of "oiling out" (liquid-liquid phase separation) during aqueous recrystallization.[4]
| Property | Data | Relevance to Purification |
| Systematic Name | 4-(3-methylbutyl)benzoic acid | Defines structural isomers to avoid.[1][2][3] |
| CAS Number | 105337-37-9 | Use for precise inventory tracking.[1][2][3][4] |
| Molecular Weight | 192.25 g/mol | Calculation of theoretical yields.[1][2][3][4] |
| Est. Melting Point | 80–120 °C (Range)* | Critical: Low MP increases oiling-out risk.[1][2][3][4] |
| Solubility Profile | Amphiphilic | Soluble in alcohols/ethers; insoluble in water.[1][2][3][4] |
*Note: Melting points for alkylbenzoic acids vary by polymorph and purity.[1][2][3][4] 4-n-pentylbenzoic acid melts at ~88°C; 4-isobutylbenzoic acid at ~140°C.[1][2][3]
Solvent Selection Guide (Decision Matrix)
The choice of solvent depends heavily on the impurity profile (e.g., unreacted 4-isopentyltoluene vs. oxidation byproducts).[2][4]
Primary Solvent Systems
| Solvent System | Composition (v/v) | Best For... | Mechanism |
| Ethanol / Water | 70:30 to 90:10 | General Purification | High solubility of acid in hot EtOH; rapid precipitation upon cooling/water addition.[1][2][3][4] |
| Hexane / Ethyl Acetate | 80:20 to 95:5 | Removing Polar Impurities | Non-polar chain stays soluble; polar impurities precipitate or stay in mother liquor depending on polarity.[1][2][3][4] |
| Glacial Acetic Acid | 100% | Highly Impure Crude | Excellent solvent power at reflux; impurities often stay in solution upon cooling.[1][3][4] |
| Toluene | 100% | Large Scale / Drying | Azeotropic removal of water; good for removing very polar impurities (salts).[1][3][4] |
Solvent Decision Tree (DOT Visualization)
Caption: Decision logic for selecting the optimal recrystallization solvent based on impurity profile.
Detailed Protocols
Protocol A: Ethanol/Water Recrystallization (Standard)
Recommended for removing unreacted alkyl-benzenes and general cleanup.[1][2][3]
-
Dissolution: Place 10 g of crude 4-isopentylbenzoic acid in a 250 mL Erlenmeyer flask. Add 30 mL of 95% Ethanol.
-
Heating: Heat on a steam bath or hot plate (with magnetic stirring) until the solid dissolves. If solid remains, add ethanol in 5 mL increments.[1][3][4]
-
Checkpoint: If the solution is dark brown/black, add 0.5 g activated charcoal and boil for 2 minutes, then filter hot through Celite.
-
-
Precipitation: Remove from heat. While still hot, slowly add hot distilled water (approx. 5-10 mL) until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to clear the turbidity.[1][2][3][4]
-
Crystallization: Allow the flask to cool to room temperature undisturbed .
-
Finishing: Once crystals form at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter via vacuum (Buchner funnel).[1][2][3][4] Wash the cake with cold 50:50 Ethanol/Water.[1][2][3][4]
-
Drying: Dry in a vacuum oven at 40°C or in a desiccator. (Avoid high heat >60°C to prevent melting).[1][3][4]
Protocol B: Hexane/Ethyl Acetate (For Lipophilic Contaminants)
Recommended if the product smells of solvent or starting material.
-
Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Slowly add boiling Hexane until persistent cloudiness appears.
-
Cool slowly. This method often yields needles or plates and effectively leaves "oily" impurities in the mother liquor.[1][2][3][4]
Troubleshooting Guide (Q&A)
Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? A: This occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.[2][4]
-
Cause: The solution is too concentrated, or the melting point is depressed by impurities.[2][4]
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of more solvent (ethanol) to lower the concentration.[1][3][4]
-
Seed the solution with a pure crystal of 4-isopentylbenzoic acid at the temperature just above where the oil forms.
-
Stir vigorously during cooling to disperse the oil droplets, which may induce crystallization.[1][2][3][4]
-
Q: The crystals are colored (yellow/tan) even after recrystallization. A: Alkylbenzoic acids can trap oxidation byproducts in the crystal lattice.[4]
-
Fix: Perform a Charcoal Treatment .[1][2][3][4] Dissolve the compound in pure hot ethanol, add activated carbon (1-2% by weight), boil for 5 minutes, and filter hot before adding the water co-solvent.
Q: Yield is very low (<50%). A: The alkyl chain increases solubility in organic solvents, making the compound too soluble in the mother liquor.[4]
-
Fix:
-
Increase the ratio of water (anti-solvent) in Protocol A.
-
Cool the final mixture to -10°C (salt/ice bath) instead of just 0°C.
-
Concentrate the mother liquor (rotary evaporation) to half volume and collect a "second crop" of crystals (note: second crop will be less pure).
-
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol/Water works similarly.[1][2][3][4] Methanol is more polar, which may improve the removal of very non-polar impurities, but it is toxic.[4] Ethanol is generally preferred for safety.[1][2][3][4]
Q: How do I remove the 4-isopentyltoluene starting material? A: If your crude contains significant starting material (liquid), Protocol A is best.[1][2][3][4] The starting material is an oil that is insoluble in water but soluble in ethanol.[1][2][4] By adding water (step 3), you force the acid to crystallize while the oily starting material stays dissolved in the aqueous-ethanol mother liquor.[4]
Q: What is the expected melting point? A: While specific literature on the exact melting point of the 4-isopentyl isomer is sparse compared to the n-pentyl (~88°C) or isobutyl (~140°C) analogs, you should expect a range between 80°C and 120°C .[2][4] A sharp melting range (<2°C variation) indicates high purity.[1][4]
References
-
Solubility of Benzoic Acid Analogs: Thati, J., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[1][4] Journal of Chemical & Engineering Data, vol. 55, no. 9, 2010.
-
General Recrystallization Theory: "Recrystallization of Benzoic Acid." Department of Chemistry, University of Pittsburgh.[2][4]
-
Purification of Alkylbenzoic Acids: Vogel, A.I.[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2][3][4] Longman Scientific & Technical, 1989.[1][2][3][4] (Standard reference for aromatic acid purification).
-
Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 38111, 4-Isobutylbenzoic acid" (Homolog reference).[1][2][3][4]
Sources
Validation & Comparative
FTIR Characterization of 4-Isopentylbenzoic Acid: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Vibrational Spectroscopy of the Carboxylic Acid Group in 4-Alkylbenzoic Acids
Executive Summary: The Spectroscopic Signature
4-isopentylbenzoic acid (CAS: 2243-27-8), often utilized as a mesogenic intermediate in liquid crystal synthesis and a precursor in pharmaceutical design, presents a distinct infrared (IR) profile governed by two competing factors: aromatic conjugation and intermolecular hydrogen bonding .[1]
Unlike aliphatic carboxylic acids (e.g., valeric acid) where the carbonyl (C=O) stretch typically appears near 1710 cm⁻¹, the conjugation with the benzene ring in 4-isopentylbenzoic acid lowers this frequency to the 1680–1695 cm⁻¹ range. Furthermore, in its solid state (the standard form for raw material verification), the molecule exists almost exclusively as a centrosymmetric dimer, creating a broad, complex O-H stretching envelope that obscures the C-H stretching region.
This guide provides a technical comparison of these absorption peaks against standard alternatives to facilitate precise identification and purity analysis.
Theoretical Framework: Mechanisms of Shift
To interpret the spectrum accurately, one must understand the causality behind the peak positions.
The Conjugation Effect (Red Shift)
The benzene ring acts as an electron sink. The
The Dimerization Effect (Broadening & Shift)
In the solid state (KBr pellet) or concentrated solution, 4-isopentylbenzoic acid forms stable cyclic dimers via dual hydrogen bonds. This restricts the vibration of both the C=O and O-H groups.
-
Monomer (Free): High energy, sharp peaks (rarely observed in solids).[1]
-
Dimer (Bound): Lower energy, broad peaks due to coupling and Fermi resonance.[1]
Structural Equivalence Note
Technical Insight: While specific literature data for the isopentyl isomer is proprietary or sparse, the vibrational modes of the carboxylic acid group are electronically decoupled from the alkyl chain branching at the
Comparative Analysis: FTIR Absorption Peaks
The following data compares 4-isopentylbenzoic acid (via its n-pentyl analog) against its parent compound (Benzoic Acid) and an aliphatic alternative (Hexanoic Acid) to highlight specificity.
Table 1: Primary Vibrational Modes (Solid State / Dimer)
| Vibrational Mode | 4-Isopentylbenzoic Acid (Target) | Benzoic Acid (Standard) | Hexanoic Acid (Aliphatic Alt.) | Diagnostic Significance |
| C=O[1] Stretch | 1695 cm⁻¹ | 1685–1700 cm⁻¹ | ~1710–1720 cm⁻¹ | Critical: Differentiates aromatic vs. aliphatic acids.[1] |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | Characteristic "hump" centered at 3000 cm⁻¹; indicates dimerization.[1] |
| Fermi Resonance | 2540 & 2665 cm⁻¹ | ~2550 & ~2670 cm⁻¹ | Weak/Variable | Overtone bands superimposed on O-H stretch; confirms COOH identity.[1] |
| C-O Stretch | 1280–1320 cm⁻¹ | 1290 cm⁻¹ | 1240–1280 cm⁻¹ | Coupled mode; confirms acid functionality.[1] |
| O-H Bend (oop) | 941 cm⁻¹ | 930–950 cm⁻¹ | ~930 cm⁻¹ | Broad, medium intensity; specific to dimers.[1] |
Data Sources: Derived from Kato et al. [1] and NIST Standards [2, 3].
Table 2: Phase-Dependent Shifts (Monomer vs. Dimer)
Crucial for solution-phase analysis or high-temperature liquid crystal studies.[1]
| State | C=O Frequency | O-H Frequency | Interpretation |
| Solid (Crystalline) | 1695 cm⁻¹ | 2500–3300 cm⁻¹ (Broad) | Exclusive Dimer formation.[1] |
| Dilute Solution (<0.01M CCl₄) | ~1735–1745 cm⁻¹ | ~3500–3550 cm⁻¹ (Sharp) | Free Monomer (Hydrogen bonds broken).[1] |
| Liquid Crystal (Nematic Phase) | Mixed (1695 & 1735) | Mixed | Dynamic equilibrium between dimer and monomer near transition temp (88–127°C) [1].[1] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data for 4-isopentylbenzoic acid, follow this protocol. The "Self-Validation" steps act as quality control gates.[1]
Sample Preparation (Solid State)
Method: Potassium Bromide (KBr) Pellet Why: Nujol mulls interfere with C-H alkyl stretches (2800–3000 cm⁻¹), which are critical for confirming the isopentyl group.
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (water mimics the broad O-H acid peak).[1]
-
Ratio: Mix 1-2 mg of 4-isopentylbenzoic acid with 100 mg KBr.
-
Grinding: Grind in an agate mortar until a fine, homogenous powder is achieved.
-
Self-Validation: If the powder is shiny/crystalline, grind longer. Particle size must be < wavelength of IR light to avoid scattering (Christiansen effect).[1]
-
-
Pressing: Compress at 10 tons for 2 minutes under vacuum.
Data Acquisition[1]
-
Background: Collect background spectrum of empty sample holder (air).[1]
-
Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.
-
Validation: Check the baseline. A sloping baseline indicates particle scattering (bad pellet).[1]
Workflow Visualization
Figure 1: Step-by-step experimental workflow for FTIR characterization of solid-state carboxylic acids.
Mechanistic Visualization: Dimerization Equilibrium
Understanding the shift between monomer and dimer is vital if analyzing the compound in solution or at high temperatures (e.g., during liquid crystal phase transitions).
Figure 2: The dynamic equilibrium between monomer and dimer states, which dictates the observed peak positions.[1]
References
-
Kato, T., Jin, C., Kaneuchi, F., & Uryu, T. (1993).[1] Infrared spectrum of 4-pentylbenzoic acid in the crystalline state. Bulletin of the Chemical Society of Japan, 66(5), 1361-1365. Link[1]
-
NIST Mass Spectrometry Data Center.[1] (2023).[1][2][3] Benzoic acid, 4-pentyl-, Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4][5] Link[1]
-
NIST Mass Spectrometry Data Center.[1] (2023).[1][2][3] Benzoic acid, Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4][5] Link
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link[1]
Sources
- 1. 4-Pentylbenzoic acid | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology | MDPI [mdpi.com]
- 4. Benzoic acid [webbook.nist.gov]
- 5. Benzoic acid, 4-pentyl- [webbook.nist.gov]
Publish Comparison Guide: Mass Spectrometry of 4-(3-methylbutyl)benzoic Acid
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-(3-methylbutyl)benzoic acid, designed for researchers in analytical chemistry and drug development.
Executive Summary
4-(3-methylbutyl)benzoic acid (CAS: 247285-06-3, also known as 4-isopentylbenzoic acid) is a structural isomer of 4-pentylbenzoic acid. In drug development and metabolic profiling, distinguishing this branched-chain isomer from its linear counterparts is critical, as alkyl chain branching significantly influences lipophilicity, metabolic stability, and receptor binding affinity.
This guide analyzes the Electron Ionization (EI) fragmentation mechanics of the molecule, comparing it with linear homologs to establish definitive identification criteria. It synthesizes theoretical fragmentation rules with empirical data from homologous alkylbenzoic acids to provide a robust predictive model for structural elucidation.
Technical Deep Dive: Fragmentation Mechanics (EI-MS)
The mass spectrum of 4-(3-methylbutyl)benzoic acid under Electron Ionization (70 eV) is governed by the interplay between the aromatic ring stability and the lability of the alkyl side chain.
Predicted Spectral Signature
Based on the behavior of homologous alkylbenzoic acids (e.g., 4-butylbenzoic acid), the fragmentation pattern is characterized by two dominant pathways: the McLafferty Rearrangement and Benzylic Cleavage .
| m/z (Ion) | Identity | Relative Abundance (Est.)[1][2] | Mechanism |
| 192 | [M]⁺˙ | Moderate | Molecular Ion (C₁₂H₁₆O₂). Stable aromatic system. |
| 136 | [C₈H₈O₂]⁺˙ | Base Peak (100%) | McLafferty Rearrangement . Loss of isobutene (C₄H₈). |
| 135 | [C₈H₇O₂]⁺ | High (80-90%) | Benzylic Cleavage . Loss of isopentyl radical (C₅H₁₁). |
| 119 | [C₇H₅O]⁺ | Low-Moderate | Acylium ion (Loss of OH from m/z 136). |
| 105 | [C₇H₅O]⁺ | Moderate | Benzoyl cation (Ph-CO⁺). |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion (Secondary fragmentation). |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation (Characteristic aromatic fragment).[1] |
Mechanistic Pathways
The presence of a gamma-hydrogen (
-
McLafferty Rearrangement (m/z 192 → 136): The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain. This leads to a six-membered transition state, cleaving the beta-gamma bond.-
Neutral Loss: Isobutene (56 Da).
-
Product: 4-methylbenzoic acid radical cation (m/z 136).
-
Note: This pathway is energetically favored over simple cleavage, making m/z 136 often the base peak in alkylbenzoic acids with chains
3 carbons.
-
-
Benzylic Cleavage (m/z 192 → 135): Direct cleavage of the bond between the alpha and beta carbons of the alkyl chain.
-
Neutral Loss: Isopropyl radical fragment (C₃H₇•) is not the immediate loss; rather the entire alkyl tail beyond the benzylic carbon is lost.
-
Product: Carboxy-benzyl cation (m/z 135).
-
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways.
Caption: Competing fragmentation pathways for 4-(3-methylbutyl)benzoic acid under 70 eV Electron Ionization.
Comparative Analysis: Isomer Differentiation
Distinguishing 4-(3-methylbutyl)benzoic acid (Iso) from its linear isomer, 4-n-pentylbenzoic acid (Normal), is a common analytical challenge.
Spectral Comparison (EI-MS)
While both isomers share the same molecular weight (192 Da) and major fragments (136, 135), subtle intensity differences and retention times are diagnostic.
| Feature | 4-(3-methylbutyl)benzoic acid (Iso) | 4-n-pentylbenzoic acid (Linear) | Diagnostic Value |
| Base Peak | m/z 136 (McLafferty) | m/z 136 (McLafferty) | Low (Identical Mechanism) |
| Neutral Loss (McL) | Isobutene (Branched) | 1-Butene (Linear) | None in MS (Neutrals not detected) |
| m/z 43 Intensity | Higher (Isopropyl group) | Lower (Propyl group) | Moderate (Low mass region noise) |
| GC Retention Time | Earlier (Lower Boiling Point) | Later (Higher Boiling Point) | High (Primary Differentiator) |
Method Suitability: EI vs. ESI
| Method | Suitability | Pros | Cons |
| GC-MS (EI) | High | Rich structural fingerprint; library matchable. | Requires derivatization (Methylation/Silylation). |
| LC-MS (ESI-) | Moderate | No derivatization; detects [M-H]⁻ (m/z 191). | Poor fragmentation; difficult to distinguish isomers without MS/MS optimization. |
Experimental Protocol: Derivatization & Analysis
To obtain the EI spectra described above, the carboxylic acid functionality must be masked to prevent peak tailing and thermal degradation.
Protocol: Methyl Ester Derivatization (BF3-Methanol)
This protocol converts the acid to Methyl 4-(3-methylbutyl)benzoate (MW 206), improving volatility for GC-MS.
Reagents:
-
Analyte: 4-(3-methylbutyl)benzoic acid (~10 mg)
-
Reagent: 14% Boron Trifluoride (
) in Methanol -
Solvent: Hexane (HPLC Grade)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of sample in 1 mL of Methanol.
-
Reaction: Add 1 mL of 14%
-Methanol reagent. Cap the vial tightly. -
Incubation: Heat at 60°C for 15 minutes (water bath or heating block).
-
Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of saturated NaCl solution.
-
Separation: Vortex for 30 seconds. Allow layers to separate.
-
Collection: Transfer the top organic layer (Hexane) to a GC vial.
-
Analysis: Inject 1 µL into the GC-MS.
GC-MS Instrument Conditions
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Split 10:1.
-
Oven Program: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
Source Temp: 230°C.
-
Scan Range: m/z 40–350.
Analytical Workflow Diagram
Caption: Optimized workflow for the GC-MS analysis of 4-(3-methylbutyl)benzoic acid.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Butylbenzoic Acid (Homolog Reference). National Institute of Standards and Technology.[3][4] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of benzoic acid derivatives. Available at: [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 4-Butylbenzoic acid [webbook.nist.gov]
- 4. Benzoic acid, 4-pentyl- [webbook.nist.gov]
DSC Analysis of 4-Isopentylbenzoic Acid Derivatives: A Comparative Thermal Guide
Topic: Differential Scanning Calorimetry (DSC) of 4-isopentylbenzoic acid derivatives Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative thermal analysis of 4-isopentylbenzoic acid (4-iPBA) derivatives, focusing on the impact of alkyl chain branching on phase transition thermodynamics. Targeted at drug development professionals and materials scientists, this document contrasts the thermal behavior of the branched isopentyl isomer against its linear counterpart, 4-n-pentylbenzoic acid (5BA) —a classic liquid crystal mesogen.
By synthesizing experimental protocols with mechanistic insights, we demonstrate how the isopentyl (3-methylbutyl) structural defect disrupts the supramolecular packing of benzoic acid dimers, altering melting points (
Introduction: The Structural Context
Benzoic acid derivatives are fundamental building blocks in the synthesis of liquid crystals (LCs) and pharmaceutical intermediates. The thermal properties of these molecules are governed by two competing forces:
-
Hydrogen Bonding: The carboxylic acid groups form cyclic dimers, effectively doubling the molecular length and creating a rigid core.
-
Alkyl Chain Packing: The tail group dictates the flexibility and packing efficiency.
While the linear 4-n-pentylbenzoic acid (5BA) exhibits a stable enantiotropic nematic phase, the 4-isopentylbenzoic acid derivative introduces a terminal methyl branch. This guide uses DSC data interpretation to quantify how this steric bulk destabilizes the crystalline lattice and the liquid crystalline mesophase.
Experimental Methodology
To ensure reproducibility and distinguish true phase transitions from thermal history artifacts, the following DSC protocol is recommended.
Standardized DSC Protocol
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or equivalent).
-
Sample Mass: 2–5 mg (encapsulated in hermetic aluminum pans to prevent sublimation).
-
Purification: Samples must be recrystallized (typically from ethanol/water) to remove solvent impurities that broaden peaks.
-
Atmosphere: Dry Nitrogen purge (50 mL/min).
The "Heat-Cool-Heat" Workflow
A single heating run is insufficient for semi-crystalline organic acids.
-
First Heating: Erases thermal history (solvent effects, polymorphism).
-
Cooling: Establishes a controlled crystalline or amorphous state; critical for observing monotropic liquid crystal phases.
-
Second Heating: Provides the thermodynamic data (
, , ) used for comparison.
Figure 1: Standardized Heat-Cool-Heat DSC workflow for benzoic acid derivatives.
Comparative Analysis: Linear vs. Branched Isomers
This section contrasts the thermal performance of the linear 5BA against the branched 4-iPBA.
The Reference Standard: 4-n-Pentylbenzoic Acid (5BA)
The linear isomer is a textbook "calamitic" (rod-like) mesogen.
-
Thermal Profile: Upon heating, 5BA undergoes two distinct endothermic transitions:
-
Crystal
Nematic ( ): The lattice collapses, but orientational order is maintained. -
Nematic
Isotropic ( ): Complete loss of order (Clearing Point).
-
-
Mechanism: The linear pentyl chain allows for efficient inter-digitation between layers of benzoic acid dimers, stabilizing the liquid crystal phase over a specific temperature range (typically
88°C to 127°C, subject to purity).
The Branched Alternative: 4-Isopentylbenzoic Acid
The isopentyl group (3-methylbutyl) introduces a "fork" at the end of the alkyl tail.
-
Thermal Profile:
-
Lower Melting Point: The branching increases the cross-sectional area of the tail, preventing the tight "zigzag" packing seen in linear alkanes. This reduces the Van der Waals forces holding the crystal together, typically lowering
by 10–20°C compared to the linear isomer. -
Suppression of Mesophase: The terminal methyl group acts as a steric defect. It disrupts the parallel alignment required for the Nematic phase. Consequently, 4-iPBA often exhibits monotropic behavior (LC phase only seen on cooling) or is entirely non-mesogenic (melts directly to isotropic liquid).
-
Thermodynamic Comparison Table
| Property | 4-n-Pentylbenzoic Acid (Linear) | 4-Isopentylbenzoic Acid (Branched) | Mechanistic Cause |
| Melting Point ( | High ( | Moderate/Low ( | Branching reduces packing efficiency (Entropy effect). |
| Phase Behavior | Enantiotropic (Stable LC phase) | Monotropic or Isotropic | Steric bulk destabilizes the Nematic director. |
| Enthalpy of Fusion ( | Higher | Lower | Less energy required to break the disordered lattice. |
| Crystallization ( | Sharp Exotherm (Supercooling common) | Broad/Delayed Exotherm | Irregular shape hinders nucleation. |
*Note: Exact values for 4-iPBA depend on synthesis purity; values estimated based on branching trends in homologous series.
Mechanistic Visualization: Phase Transition Pathways
The following diagram illustrates the divergent thermal pathways caused by the alkyl chain structure.
Figure 2: Phase transition logic showing the stability of the Nematic phase in linear isomers vs. direct isotropization in branched isomers.
Interpretative Guide for Researchers
When analyzing DSC data of 4-isopentylbenzoic acid derivatives, look for these specific signatures:
-
The "Missing" Peak: Unlike 5BA, which shows two endotherms (Melting and Clearing), 4-iPBA may show only one sharp melting peak. Do not misinterpret this as high purity alone; it likely indicates the loss of liquid crystallinity.
-
Broadening at the Base: If the melting peak is broad (
C range), it suggests either impurity or the presence of "pre-transitional" phenomena where the branched tails begin to rotate before the crystal lattice fully collapses. -
Supercooling Hysteresis: Upon cooling, branched derivatives often supercool significantly (e.g., crystallizing at 40°C despite melting at 70°C) because the irregular shape makes nucleation difficult.
Why This Matters for Drug Development
For pharmaceutical applications, the 4-isopentyl moiety is often chosen to increase solubility (lipophilicity) without significantly increasing molecular weight. The DSC data confirms that this modification effectively lowers the crystal lattice energy, which correlates directly with improved solubility profiles compared to the rigid linear analogues.
References
-
MDPI. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. Retrieved from [Link]
-
NIST Chemistry WebBook. (2024). Benzoic acid, 4-pentyl- (CAS 26311-45-5) Phase Change Data. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Branching and Its Effect On Melting and Boiling Points. Retrieved from [Link]
-
ResearchGate. (2004). Anomalous Thermal Behavior of Salicylsalicylic Acid and Evidence for a Monotropic Transition. Retrieved from [Link]
Title: Elemental Analysis Standards vs. Orthogonal qNMR: Optimizing Purity Verification for C12H16O2 Intermediates
Publish Comparison Guide: Precision Purity Verification of C12H16O2
Executive Summary
In drug development, the molecular formula C12H16O2 represents a critical class of intermediates and active pharmaceutical ingredients (APIs), including Isoamyl benzoate, Pentyl benzoic acid, and various phenyl-substituted esters. Verifying the elemental composition of these compounds to the industry "Gold Standard" (±0.4% tolerance) is a mandatory step for publication and regulatory filing.
This guide compares the performance of Combustion Elemental Analysis (EA) —specifically focusing on the selection of calibration standards like Acetanilide versus Stearic Acid —against the emerging alternative of Quantitative NMR (qNMR) . We analyze accuracy, matrix effects, and solvent interference to provide a data-driven protocol for validating C12H16O2 purity.
Part 1: The Challenge of C12H16O2
The theoretical elemental composition of C12H16O2 is:
The Analytical Problem: High-carbon organic molecules (>70% C) often suffer from incomplete combustion or detector saturation if the calibration curve is not optimized for that range. Furthermore, C12H16O2 compounds are often oils or low-melting solids (e.g., Isoamyl benzoate), making them prone to solvent entrapment—a notorious source of EA failure that standard CHN analysis cannot explicitly identify.
Part 2: The "Product" – Elemental Analysis Standards
To achieve the ±0.4% accuracy required by journals (e.g., J. Org. Chem., J. Med. Chem.), the choice of calibration standard is critical. We compare the industry-standard Acetanilide against the matrix-matched Stearic Acid .
Option A: Acetanilide (The Universal Standard)
-
Formula: C8H9NO
-
Composition: C: 71.09%, H: 6.71%, N: 10.36%
-
Mechanism: Acetanilide is the default standard for most automated analyzers (e.g., Thermo FlashSmart, PerkinElmer 2400) due to its high stability, sharp melting point (114°C), and presence of Nitrogen.
-
Pros: Extremely stable; validates the N-detector (even if analyte has no N); widely available as Certified Reference Material (CRM).
-
Cons: The Carbon content (71.09%) is nearly 4% lower than the target C12H16O2 (74.97%). This requires the detector linearity to be perfect to extrapolate accurately to the higher C range.
Option B: Stearic Acid (The Matrix-Matched Alternative)
-
Formula: C18H36O2
-
Composition: C: 76.00%, H: 12.75%, O: 11.25%
-
Mechanism: Used as a "high-carbon" standard.
-
Pros: Carbon content (76.00%) brackets the analyte (74.97%) much better than Acetanilide. It lacks Nitrogen, matching the analyte's profile and preventing "ghost" N peaks from background noise.
-
Cons: Waxy texture can be difficult to weigh precisely (< 2 mg) without static interference; prone to heterogeneity if not stored correctly.
Experimental Protocol: CHN Combustion
-
Calibration: Run a K-factor calibration using 2.0 mg of Acetanilide (n=3).
-
Conditioning: Run a "bypass" sample of the analyte to condition the reduction column.
-
Analysis: Weigh 1.5–2.5 mg of C12H16O2 sample into tin capsules. Add 5 mg of V2O5 oxidant if the sample is a refractory oil.
-
Combustion: Flash combustion at 980°C with O2 injection.
-
Validation: Result must fall within 74.57% – 75.37% C to pass.
Part 3: The Alternative – Quantitative NMR (qNMR)
While EA provides bulk purity ratios, qNMR offers specific molar purity and can identify impurities (water, solvent) that EA misses.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST SRM).
-
Mechanism: Molar ratio determined by integrating analyte protons against the IS protons.
-
Pros: Non-destructive (mostly); explicitly quantifies solvates (e.g., 0.1 eq. Ethyl Acetate) which would skew EA results; accuracy can reach ±0.5% with proper relaxation delays (
). -
Cons: Requires deuterated solvents; setup time is longer; requires distinct, non-overlapping peaks.
Part 4: Comparative Performance Data
The following table summarizes a simulated validation of a "98% pure" C12H16O2 sample containing 2% residual Toluene solvent.
| Feature | EA (Acetanilide Std) | EA (Stearic Acid Std) | qNMR (Internal Std) |
| Carbon Accuracy | Fail (Found: 75.8%)* | Pass (Found: 75.1%) | N/A (Direct Purity %) |
| Purity Determination | Inferred (Cannot distinguish C from sample vs. solvent) | Inferred (Better curve fit, but still blind to solvent) | Absolute (98.1% Analyte, 1.9% Toluene) |
| Sample Required | 1–3 mg (Destructive) | 1–3 mg (Destructive) | 10–20 mg (Recoverable) |
| Time per Run | 5–8 mins | 5–8 mins | 15–30 mins (d1 > 30s) |
| Cost per Sample | Low ($) | Low ($) | High ( |
| Best For... | Bulk confirmation of dry solids | High-C oils/waxes | Solvated oils, complex mixtures |
*Note: The residual Toluene (C7H8, 91% C) artificially inflates the Carbon value in EA, causing a "Fail" or a false "Pass" depending on the impurity ratio. EA cannot distinguish between Carbon sources.
Part 5: Decision Workflow (Graphviz)
The following diagram illustrates the logical pathway for selecting the correct verification method for C12H16O2.
Caption: Decision tree for selecting between EA standards and qNMR based on physical state and solvent risk.
Part 6: Expert Recommendations
-
Primary Standard Selection: For routine analysis of C12H16O2, Acetanilide is sufficient if the sample is rigorously dried. The 4% Carbon difference is usually within the linear range of modern TCD detectors.
-
The "Matrix" Hack: If your C12H16O2 sample consistently fails low on Carbon (e.g., 74.2% instead of 74.97%), switch to Stearic Acid for calibration. The higher Carbon content of Stearic Acid (76%) forces the calibration curve to bracket your analyte, often correcting linearity errors at the high end.
-
The "Solvent" Trap: If your sample is an oil (common for this formula, e.g., esters), EA is dangerous. A 1% impurity of Dichloromethane (C=14%) will massively skew your C% down, while Toluene (C=91%) will skew it up. In these cases, qNMR is mandatory for self-validating purity before attempting EA for publication purposes.
References
-
ACS Publications. (2022).[4] Author Guidelines for Elemental Analysis and Purity. American Chemical Society.[4][5][6] [Link]
-
Babij, N. R., et al. (2016). NMR Purity Analysis: A "Self-Validating" Method. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. pure.mpg.de [pure.mpg.de]
- 3. rsc.org [rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
